molecular formula C9H6N6O2 B2432359 4-(5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine CAS No. 521301-40-6

4-(5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine

Cat. No.: B2432359
CAS No.: 521301-40-6
M. Wt: 230.187
InChI Key: MAISYVGISLVMIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N6O2/c10-7-6(13-17-14-7)8-12-9(16-15-8)5-1-3-11-4-2-5/h1-4H,(H2,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAISYVGISLVMIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=NO2)C3=NON=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,5-oxadiazol-3-amine, 4-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]- typically involves the reaction of 1,2,5-oxadiazole-3,4-diamine with appropriate reagents. One common method is the Paal–Knorr reaction, where 1,2,5-oxadiazole-3,4-diamine reacts with diketones such as 2,5-hexanedione . The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated

Biological Activity

The compound 4-(5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. Oxadiazoles are known for their potential in medicinal chemistry, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents. This article explores the biological activity of this specific compound by reviewing recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

PropertyValue
Molecular FormulaC12H10N4O3
Molecular Weight246.23 g/mol
LogP1.6035
Polar Surface Area67.147 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. Specifically, compounds containing the oxadiazole ring have shown significant activity against various bacterial strains.

  • Antibacterial Effects : Research indicates that derivatives similar to this compound exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds with pyridine and oxadiazole moieties have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound has also been evaluated for antifungal activity. Studies have shown that certain oxadiazole derivatives can inhibit fungal growth effectively, indicating their potential as antifungal agents .

Anticancer Potential

The anticancer properties of oxadiazole derivatives have been a focal point in recent research. The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways.

  • Mechanism Insights : Compounds like this compound have been evaluated for their ability to modulate key signaling pathways involved in cancer cell survival and proliferation .
  • Selectivity : Some studies suggest that these compounds can selectively target cancer cells while sparing normal cells, which is a crucial aspect of effective cancer therapy .

Study on Antimicrobial Activity

A study conducted by Desai et al. (2018) investigated various pyridine-based oxadiazole derivatives for their antimicrobial efficacy. Among the tested compounds, those with structural similarities to this compound exhibited significant inhibition against Mycobacterium bovis BCG . The study utilized molecular docking to assess binding affinities to bacterial enzymes critical for cell wall synthesis.

Study on Anticancer Activity

Another study focused on the anticancer properties of oxadiazole derivatives found that certain compounds could induce apoptosis in breast cancer cell lines via mitochondrial pathways . The research provided insights into how structural modifications could enhance biological activity and selectivity.

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